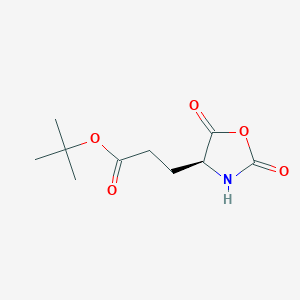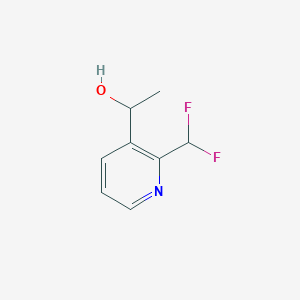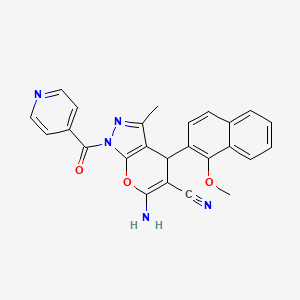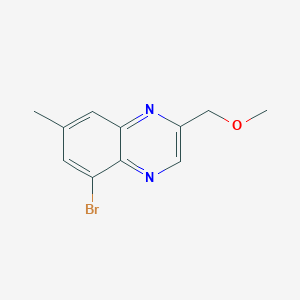
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoxaline core.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Methylation: The methyl group at the 7-position is introduced using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Large-Scale Bromination: Using bromine or NBS in a controlled environment to ensure safety and efficiency.
Methoxymethylation and Methylation: Conducted in large reactors with precise control over reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substituted Quinoxalines: Formed by nucleophilic substitution.
Quinoxaline N-Oxides: Formed by oxidation.
Dihydroquinoxalines: Formed by reduction.
Biaryl Derivatives: Formed by coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group enhance its binding affinity to enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylquinoxaline: Lacks the methoxymethyl group, resulting in different chemical properties.
2-(Methoxymethyl)-7-methylquinoxaline: Lacks the bromine atom, affecting its reactivity and biological activity.
7-Methylquinoxaline: Lacks both the bromine and methoxymethyl groups, making it less versatile.
Uniqueness
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline is unique due to the combination of bromine, methoxymethyl, and methyl groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H11BrN2O |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
5-bromo-2-(methoxymethyl)-7-methylquinoxaline |
InChI |
InChI=1S/C11H11BrN2O/c1-7-3-9(12)11-10(4-7)14-8(5-13-11)6-15-2/h3-5H,6H2,1-2H3 |
Clave InChI |
ZJVJXEHHKVBTGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=CN=C2C(=C1)Br)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


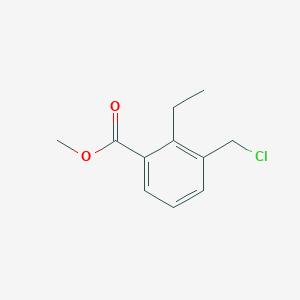
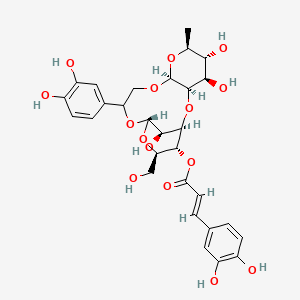
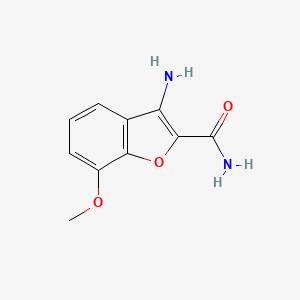
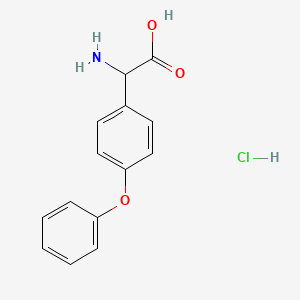
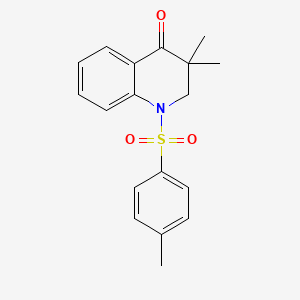
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)


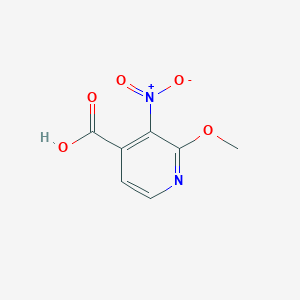
![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)

